molecular formula C10H14O B13288642 1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde

1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde

Cat. No.: B13288642
M. Wt: 150.22 g/mol
InChI Key: IFIYJHKMDIASRQ-UHFFFAOYSA-N
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Description

1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde is an organic compound characterized by a cyclobutane ring substituted with a pent-3-yn-1-yl group and an aldehyde functional group. This compound is of interest due to its unique structural features, which combine the strained cyclobutane ring with an alkyne and an aldehyde group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the alkylation of cyclobutanone with a suitable alkyne precursor under basic conditions. For example, the reaction of cyclobutanone with pent-3-yn-1-yl bromide in the presence of a strong base like sodium hydride (NaH) can yield the desired product. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyne bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The alkyne group can undergo nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: 1-(Pent-3-yn-1-yl)cyclobutane-1-carboxylic acid.

    Reduction: 1-(Pent-3-yn-1-yl)cyclobutane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alkynes.

    Industry: Used as an intermediate in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde depends on the specific reaction or application. In general, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The alkyne group can undergo cycloaddition reactions, forming new carbon-carbon bonds. The cyclobutane ring, due to its ring strain, can participate in ring-opening reactions under suitable conditions.

Comparison with Similar Compounds

Similar Compounds

    1-(Pent-3-yn-1-yl)cyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(Pent-3-yn-1-yl)cyclobutane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    1-(Pent-3-yn-1-yl)cyclobutane-1-amine: Similar structure but with an amino group instead of an aldehyde.

Uniqueness

1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde is unique due to the presence of both an alkyne and an aldehyde group on a strained cyclobutane ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-pent-3-ynylcyclobutane-1-carbaldehyde

InChI

InChI=1S/C10H14O/c1-2-3-4-6-10(9-11)7-5-8-10/h9H,4-8H2,1H3

InChI Key

IFIYJHKMDIASRQ-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC1(CCC1)C=O

Origin of Product

United States

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